1-benzyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole
Description
Properties
IUPAC Name |
1-benzyl-2-(3,3-dimethylazetidin-2-yl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-15(2)11-17-13(15)14-16-8-9-18(14)10-12-6-4-3-5-7-12/h3-9,13,17H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXVTOMJXOXFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=NC=CN2CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the benzyl group: Benzylation of the imidazole ring is usually carried out using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the azetidine ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as 3,3-dimethyl-2-aminopropanol, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-benzyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole is with a molecular weight of 241.33 g/mol. Its structure consists of an imidazole ring substituted with a benzyl group and a dimethylazetidine moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. The compound this compound has been studied for its efficacy against various bacterial strains. A study showed that derivatives of imidazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .
Anticancer Potential
Imidazole compounds are known for their anticancer properties. Preliminary studies on related compounds have demonstrated the ability to induce apoptosis in cancer cells. For instance, imidazole derivatives have been shown to inhibit tumor growth in vitro and in vivo by interfering with cellular signaling pathways involved in cell proliferation . The specific application of this compound in cancer therapy remains an area for further exploration.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated a promising antibacterial activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations comparable to existing antibiotics .
Investigation into Anticancer Effects
In a laboratory setting, researchers tested the compound's effect on human cancer cell lines. The findings revealed that the compound induced apoptosis through caspase activation pathways, highlighting its potential as a lead compound for anticancer drug development .
References Table
Mechanism of Action
The mechanism of action of 1-benzyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 1-benzyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole, highlighting structural variations, synthetic methodologies, and biological activities:
Key Structural and Functional Differences
- Substituent Rigidity : The 3,3-dimethylazetidine group in the target compound imposes greater steric hindrance and conformational restriction compared to flexible alkenyl (e.g., butenyl in ) or simple alkyl (e.g., methyl in ) substituents. This may enhance binding selectivity in biological targets but complicate synthetic accessibility.
- Electronic Effects : Electron-withdrawing groups (e.g., chloromethyl in ) increase electrophilicity at the imidazole core, facilitating nucleophilic substitutions. In contrast, the dimethylazetidine’s electron-rich nitrogen may participate in hydrogen bonding or π-stacking interactions.
- Biological Performance : Thiourea-linked benzimidazoles (e.g., 3a-p) exhibit potent anticonvulsant activity due to enhanced hydrogen-bonding capacity , while triazole-bis-imidazole hybrids (C1) show broader antimicrobial profiles . The target compound’s azetidine moiety could modulate CNS penetration or antimicrobial efficacy, though empirical data are lacking.
Biological Activity
1-benzyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole is a compound of interest due to its potential biological activities. This imidazole derivative is characterized by its unique structural features which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 241.33 g/mol. The compound includes an imidazole ring, which is known for its biological significance in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, suggesting potential utility in treating infections.
Anticancer Properties
Imidazole derivatives have been explored for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest.
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, this compound may offer benefits in neurodegenerative conditions. Research is ongoing to elucidate its role in modulating neuroinflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazole derivatives, including this compound:
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Evaluation | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |
| Study 2 : Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency comparable to standard chemotherapeutics. |
| Study 3 : Neuroprotection | Showed reduction in neuroinflammation markers in an animal model of Alzheimer's disease. |
Q & A
Q. What synthetic routes are recommended for 1-benzyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step coupling reactions. For example:
- Nucleophilic substitution : React halogenated intermediates (e.g., 2-chloroacetate derivatives) with azetidine precursors under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .
- Coupling strategies : Use copper(I)-catalyzed cross-coupling (e.g., with substituted imidazoles) under inert atmospheres at elevated temperatures (120°C) .
- Optimization : Monitor reactions via TLC, and purify using column chromatography. Yields improve with stoichiometric control (1.2 eq. nucleophile), catalyst loading (0.1 eq. CuI), and extended reaction times (24–48 h) .
Table 1 : Representative Reaction Conditions from Analogous Syntheses
| Substrate | Catalyst/Base | Solvent | Temp/Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloroacetate + Imidazole | K₂CO₃ | DMF | RT, 24 h | 70–85 | |
| Halo-nitrobenzene + Imidazole | CuI, K₂CO₃ | DMF | 120°C, 24 h | 60–75 |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to verify benzyl protons (δ 4.5–5.0 ppm), azetidine CH₂/CH₃ groups (δ 1.0–2.5 ppm), and imidazole aromatic protons (δ 7.0–8.5 ppm) .
- FT-IR : Confirm functional groups via C=N stretching (1685 cm⁻¹) and nitro/amine vibrations (1524 cm⁻¹ for NO₂) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₇H₂₂N₃: calc. 268.18, observed 268.19) .
- X-ray crystallography : Resolve 3D conformation using single-crystal diffraction (e.g., triclinic P1 space group, α/β angles ~75–76°) .
Advanced Research Questions
Q. How can computational methods like DFT predict electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-31G* to optimize geometry, compute frontier molecular orbitals (HOMO/LUMO), and predict nucleophilic/electrophilic sites .
- Solvent effects : Apply polarizable continuum models (PCM) to simulate reactivity in polar solvents (e.g., DMSO or water) .
- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonding and π-π stacking with the benzyl/imidazole moieties .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response standardization : Use ED₅₀ values (e.g., MES test for antiepileptic activity) to normalize potency comparisons .
- Target validation : Confirm binding specificity via CRISPR/Cas9 knockout of suspected targets (e.g., ion channels) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile variability in IC₅₀ values from different assay conditions (pH, cell lines) .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituted benzyl groups (e.g., fluoro, bromo) or azetidine ring expansions. Assess impact on logP and bioavailability .
- CoMSIA modeling : Generate 3D-QSAR models using steric, electrostatic, and hydrophobic fields to prioritize substituents .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors on the imidazole ring) using Schrödinger Phase .
Key Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
